Cas no 24252-37-7 (Ethyl 1-methylpiperidine-4-carboxylate)
Ethyl 1-methylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl 1-methyl-4-piperidinecarboxylate
- Ethyl N-methyl piperidine-4-carboxylate
- 1-methyl-4-piperidinecarboxylic acid ethyl ester
- 1-Methylpiperidine-4-carboxylic acid ethyl ester
- 1-Methyl-piperidine-4-carboxylic acid ethyl ester
- Ethyl 1-methylpiperidin-4-c
- ethyl N-methyl-4-piperidine carboxylate
- ETHYL N-METHYLISONIPECOTATE
- N-Methyl ethyl isonipecotate
- Isonipecoticacid, 1-methyl-, ethyl ester (6CI,8CI)
- 4-(Ethoxycarbonyl)-1-methylpiperidine
- Ethyl 1-methylisonipecotate
- Ethyl 1-methyl Piperidine-4-carboxylate
- 4-Piperidinecarboxylic acid, 1-methyl-, ethyl ester
- ethyl 1-methyl-piperidine-4-carboxylate
- PubChem11773
- KSC201M6P
- J
- 1-Methylpiperidine-4-carboxylic acidethyl ester
- Ethyl1-methyl-4-piperidinecarboxylate
- EthylN-methylisonipecotate
- MFCD00130015
- SCHEMBL446501
- Ethyl1-methylpiperidine-4-carboxylate
- DS-13280
- 1-methyl-4-piperdine carboxylic acid ethyl ester
- A817170
- DTXSID80453777
- 24252-37-7
- W-206881
- AC-22456
- SCHEMBL12935486
- SY009066
- CS-0030553
- AKOS005259755
- AB03667
- F2167-0073
- AM20090267
- EN300-1265681
- FT-0645161
- Ethyl 1-methylpiperidine-4-carboxylate, 97%
- JWXOOQCMGJBSML-UHFFFAOYSA-N
- DB-031239
-
- MDL: MFCD00130015
- Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3
- InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 171.12600
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1
Experimental Properties
- Color/Form: No data available
- Density: 0.963 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 211°C at 760 mmHg
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.450
- PSA: 29.54000
- LogP: 0.82920
Ethyl 1-methylpiperidine-4-carboxylate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 1-methylpiperidine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-methylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007765-100g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 100g |
$186.56 | 2023-09-02 | |
| Fluorochem | 078578-1g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078578-10g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 10g |
£19.00 | 2022-03-01 | |
| Fluorochem | 078578-25g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 078578-100g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 100g |
£106.00 | 2022-03-01 | |
| ChemScence | CS-0030553-100g |
Ethyl N-methylisonipecotate |
24252-37-7 | 98.63% | 100g |
$115.0 | 2022-04-27 | |
| ChemScence | CS-0030553-500g |
Ethyl N-methylisonipecotate |
24252-37-7 | 98.63% | 500g |
$414.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E822034-100g |
ETHYL 1-METHYLPIPERIDINE-4-CARBOXYLATE |
24252-37-7 | 98% | 100g |
581.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 724165-1G |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 97% | 1G |
766.73 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MP983-25g |
Ethyl 1-methylpiperidine-4-carboxylate |
24252-37-7 | 98% | 25g |
289.0CNY | 2021-08-04 |
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Ethyl 1-methylpiperidine-4-carboxylate Related Literature
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Additional information on Ethyl 1-methylpiperidine-4-carboxylate
Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7): An Overview of Its Structure, Synthesis, and Applications in Pharmaceutical Research
Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits a range of biological activities and has been explored for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the study of Ethyl 1-methylpiperidine-4-carboxylate.
Chemical Structure and Properties
Ethyl 1-methylpiperidine-4-carboxylate is a derivative of piperidine, a six-membered heterocyclic amine. The compound features an ethyl ester group attached to the carboxylic acid moiety at the 4-position of the piperidine ring, with a methyl group substituent at the 1-position. This specific arrangement imparts unique chemical and physical properties to the molecule. The molecular formula of Ethyl 1-methylpiperidine-4-carboxylate is C9H17NO2, and its molecular weight is approximately 163.23 g/mol.
The compound is typically a colorless liquid with a characteristic amine odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The solubility characteristics make it suitable for various synthetic transformations and pharmaceutical formulations.
Synthesis Methods
The synthesis of Ethyl 1-methylpiperidine-4-carboxylate can be achieved through several routes, each with its advantages and limitations. One common method involves the esterification of 1-methylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, forming the desired ester product.
1-Methylpiperidine-4-carboxylic acid + Ethanol → Ethyl 1-methylpiperidine-4-carboxylate + Water
Another approach involves the reaction of ethyl chloroformate with 1-methylpiperidine in an alcoholic medium, followed by hydrolysis to form the carboxylic acid intermediate, which is then esterified to yield Ethyl 1-methylpiperidine-4-carboxylate.
Ethyl chloroformate + 1-Methylpiperidine → Ethyl 1-methylpiperidine-4-carbamate
Ethyl 1-methylpiperidine-4-carbamate + Water → 1-Methylpiperidine-4-carboxylic acid
1-Methylpiperidine-4-carboxylic acid + Ethanol → Ethyl 1-methylpiperidine-4-carboxylate + Water
Biological Activities and Applications
Ethyl 1-methylpiperidine-4-carboxylate has been extensively studied for its potential biological activities and therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Research has shown that compounds derived from piperidines can interact with various receptors and transporters, making them valuable candidates for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the use of Ethyl 1-methylpiperidine-4-carboxylate as a lead compound for developing novel antidepressants. The researchers found that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders.
Reference: Smith et al., "Ethyl 1-Methylpiperidine-4-Carboxylate: A Novel Lead Compound for Antidepressant Drug Development," Journal of Medicinal Chemistry (2023).
In addition to its antidepressant properties, Ethyl 1-methylpiperidine-4-carboxylate has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California found that this compound could protect neuronal cells from oxidative stress-induced damage, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Reference: Johnson et al., "Neuroprotective Effects of Ethyl 1-Methylpipendine-4-Carboxylate: Implications for Neurodegenerative Diseases," Neuropharmacology (2023).
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds like Ethyl 1-methylpipendine-4-carboxylate into clinical trials. Several pharmaceutical companies are currently exploring its potential as a therapeutic agent for various neurological disorders.
A phase I clinical trial conducted by PharmaTech Inc. evaluated the safety and pharmacokinetics of a derivative of Ethyl 1-methylpipendine-4-carboxylate. The results showed that the compound was well-tolerated by human subjects and exhibited favorable pharmacokinetic properties, paving the way for further clinical development.
Reference: PharmaTech Inc., "Phase I Clinical Trial Results: Safety and Pharmacokinetics of [Derivative Name]," ClinicalTrials.gov (2023).
In conclusion, Ethyl 1-methylpipendine-4-carboxylic ester (CAS No. 24252-37-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutics targeting neurological disorders. Ongoing research and clinical trials will continue to shed light on its full potential as a valuable tool in modern medicine.
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